(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring
Preparation Methods
Chemical Reactions Analysis
(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can be compared with other similar compounds, such as:
Benzoxazine derivatives: These compounds share the benzoxazine ring structure but differ in the substituent groups, leading to variations in their chemical and biological properties.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group exhibit unique properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C15H11ClF3NO2 |
---|---|
Molecular Weight |
329.70 g/mol |
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C15H11ClF3NO2/c1-8-6-10(16)7-11-12(8)20-13(21)22-14(11,15(17,18)19)5-4-9-2-3-9/h6-7,9H,2-3H2,1H3,(H,20,21)/t14-/m0/s1 |
InChI Key |
BAYSFUDTZDMYHP-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NC(=O)O[C@]2(C#CC3CC3)C(F)(F)F)Cl |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.